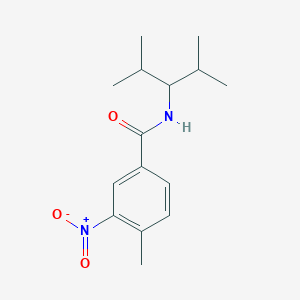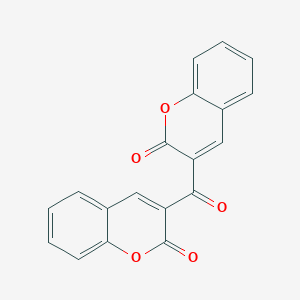
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antioxidant and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is thought to be through its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can directly react with ROS and RNS, preventing them from damaging cellular components. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, further reducing oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of cell types. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have cardioprotective effects and can protect against ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its well-established synthesis method. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is a potent antioxidant and has a range of biochemical and physiological effects, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is that it may not accurately reflect the effects of endogenous antioxidants in vivo.
Zukünftige Richtungen
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea and its effects on oxidative stress and inflammation. Finally, there is potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with thionyl chloride to form the corresponding chloroaniline. The chloroaniline is then reacted with 4-methylpiperazine and potassium thiocyanate to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. The synthesis method has been well-established and can be easily replicated in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antioxidant and can protect against oxidative stress in a variety of cell types. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-6-8-18(9-7-17)16-14(21)15-12-5-4-11(19-2)10-13(12)20-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYBUWWMLEDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)



